H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH

GPCR pharmacology residual agonist activity UT receptor

UFP-803, H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH, is a synthetic somatostatin-like cyclic octapeptide that functions as a ligand for the urotensin-II (UT) receptor. It is formally designated [Pen⁵,DTrp⁷,Dab⁸]urotensin II(4–11) and is characterized as a potent UT receptor antagonist with low residual agonist activity.

Molecular Formula C50H64N10O12S2
Molecular Weight 1061.24
CAS No. 879497-82-2
Cat. No. B612397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH
CAS879497-82-2
Molecular FormulaC50H64N10O12S2
Molecular Weight1061.24
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C
InChIInChI=1S/C50H64N10O12S2/c1-26(2)40(49(71)72)59-47(69)38-25-73-74-50(3,4)41(60-42(64)32(52)23-39(62)63)48(70)57-36(20-27-10-6-5-7-11-27)44(66)56-37(22-29-24-53-33-13-9-8-12-31(29)33)46(68)54-34(18-19-51)43(65)55-35(45(67)58-38)21-28-14-16-30(61)17-15-28/h5-17,24,26,32,34-38,40-41,53,61H,18-23,25,51-52H2,1-4H3,(H,54,68)(H,55,65)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,60,64)(H,62,63)(H,71,72)/t32-,34-,35-,36-,37+,38-,40-,41+/m0/s1
InChIKeyLRELVPJTCGYTSS-XKDXTNGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
SolubilitySoluble in water
Storage-20°C

UFP-803 (CAS 879497-82-2) – Pharmacological Baseline for the Urotensin-II Receptor Antagonist Peptide


UFP-803, H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH, is a synthetic somatostatin-like cyclic octapeptide that functions as a ligand for the urotensin-II (UT) receptor [1]. It is formally designated [Pen⁵,DTrp⁷,Dab⁸]urotensin II(4–11) and is characterized as a potent UT receptor antagonist with low residual agonist activity [1]. The pharmacophore is constrained by a disulfide bridge between Pen² and Cys⁷, which is essential for its receptor interaction profile [2].

UT receptor antagonist probe with low reported residual agonist activity
Disulfide-constrained pharmacophore suitable for GPCR signaling studies
Supports calcium mobilization and biased signaling research workflows

Why Urantide-Based Analogs Cannot Substitute for UFP-803 in Pharmacological Studies


The urotensin-II (UT) receptor system exhibits biased signaling and variable coupling efficiency across tissues; consequently, the pharmacological profile of a UT ligand is not universally predictable from its receptor affinity alone [1]. Urantide, the closest structural analog of UFP-803, displays robust residual agonist activity under physiologically relevant conditions (intrinsic activity α = 0.80 at 37°C), whereas UFP-803 maintains a nearly silent antagonist profile (α = 0.21 at 37°C and α = 0.00 at 22°C) [2]. Simply substituting one UT antagonist for another in a signaling- or temperature-sensitive assay can introduce paradoxical agonist responses that fundamentally alter experimental outcomes [2][3].

UFP-803
Near-silent antagonist profile at physiological temperature (reported α ≈ 0.2)
Urantide / Analogs
Strong residual agonist activity at 37°C (reported α ≈ 0.8); partial agonist in tissues
Residual agonism may confound antagonist characterization in signaling and in vivo assays.
Temperature-sensitive biased coupling means class-level UT antagonist profiles may not transfer directly.

Quantitative Differentiation Guide for UFP-803 (CAS 879497-82-2) Against Comparator UT Ligands


Residual Agonist Activity at 37°C: UFP-803 vs. Urantide

In a cuvette-based [Ca²⁺]ᵢ assay using CHO(hUT) cells at 37°C, UFP-803 displayed a small residual agonist activity with an intrinsic activity (α) of 0.21, while urantide produced a strong agonist response with α = 0.80 [1]. When the same experiments were repeated at 22°C, urantide retained α = 0.11, whereas UFP-803 was completely inactive as an agonist (α = 0.00) [1].

Residual Agonist Activity
Head-to-head
UFP-803 α = 0.21 vs Urantide α = 0.80 at 37°C
Supports silent antagonist probe selection at physiological temperature.
CHO(hUT) cells, [Ca²⁺]ᵢ assay
GPCR pharmacology residual agonist activity UT receptor intrinsic efficacy

Competitive Antagonism Potency in Rat Aorta: UFP-803 vs. Urantide

In the rat isolated aorta bioassay, UFP-803 concentration-dependently displaced the contractile response to U-II to the right, revealing a competitive type of antagonism with a pA₂ value of 7.46 [1]. This contrasts directly with the structurally related peptide urantide, which was previously characterized in the same assay system as a more potent competitive antagonist with a pA₂ of 8.24 [2].

Competitive Antagonism (pA₂)
Head-to-head
UFP-803 pA₂ = 7.46, Urantide pA₂ = 8.24 (rat aorta)
Reported lower competitive potency may support graded blockade study designs.
Rat isolated aorta, U-II contraction
vascular pharmacology competitive antagonism pA₂ rat aorta

Functional Ca²⁺ Response Suppression: UFP-803 Demonstrates Reduced Agonist Efficacy Independent of Receptor Density

In CHO cells stably expressing human UT receptors, U-II (10⁻⁶ M) increased [Ca²⁺]ᵢ by 630 ± 69 nM under control conditions, urantide (10⁻⁶ M) increased it by 408 ± 55 nM, and UFP-803 (10⁻⁶ M) increased it by only 134 ± 23 nM [1]. Following siRNA-mediated UT receptor knockdown (73.0%–93.5% mRNA reduction), the absolute efficacy of all three ligands decreased, yet UFP-803 consistently produced the smallest [Ca²⁺]ᵢ elevation (83 ± 11 nM and 53 ± 3 nM at the two knockdown levels) compared to urantide (191 ± 40 and 131 ± 10 nM) and U-II (402 ± 49 and 190 ± 14 nM) [1].

Ca²⁺ Response Across Receptor Densities
Cross-study comparable
UFP-803 (10⁻⁶ M): 134 ± 23, 83 ± 11, 53 ± 3 nM [Ca²⁺]ᵢ (control → 93.5% KD)
Lower, more consistent agonist signal across variable receptor expression.
CHO(hUT) siRNA knockdown; urantide 408–131 nM
receptor reserve siRNA knockdown calcium mobilization functional selectivity

In Vivo Antagonism of U-II-Induced Plasma Extravasation Without Agonist Effect

In anesthetized mice, U-II (1 nmol kg⁻¹) induced a quantifiable increase in plasma extravasation across multiple vascular beds. Pretreatment with UFP-803 (10 nmol kg⁻¹) significantly antagonized this U-II-evoked response, while UFP-803 administered alone at the same dose produced no detectable agonist effect on basal plasma extravasation [1]. This contrasts with urantide, which in separate studies has been reported to produce agonist-like effects in certain in vivo vascular assays at higher tested concentrations [2].

In Vivo Antagonism
Cross-study comparable
UFP-803 blocked U-II-induced extravasation; no intrinsic effect alone (mouse model)
Supports in vivo silent antagonist application for UT system physiology.
Urantide reported partial agonist behavior in some in vivo assays
in vivo pharmacology plasma extravasation UT receptor mouse model

Optimal Research and Procurement Scenarios for UFP-803 (CAS 879497-82-2)


Clean Pharmacological Antagonism in Calcium Mobilization Assays

UFP-803 is the ligand of choice for FLIPR-based or cuvette-based calcium mobilization assays performed at room temperature (22°C), where the compound is completely inactive as an agonist (α = 0.00). Under these conditions, UFP-803 functions as a pure antagonist that concentration-dependently suppresses the U-II-evoked [Ca²⁺]ᵢ signal, enabling unambiguous determination of UT receptor antagonism without the confounding agonist activity seen with urantide (α = 0.11) [1]. This property is particularly valuable for high-throughput screening cascades where false-positive agonist hits must be rigorously excluded.

In Vivo Dissection of Urotensin-II System Physiology

For in vivo studies aimed at elucidating the physiological role of endogenous urotensin-II signaling, UFP-803 provides a critical advantage: at a behaviorally active dose (10 nmol kg⁻¹), it antagonizes U-II-induced plasma extravasation while itself producing no detectable agonist response [2]. This silent in vivo profile avoids the interpretive complications that arise from ligands like urantide, which retains partial agonist character in multiple tissue preparations [3]. UFP-803 is therefore the preferred tool for experiments designed to reveal endogenous UT tone.

Structure-Activity Relationship (SAR) Studies Targeting Intrinsic Efficacy

UFP-803 serves as a critical benchmark compound in medicinal chemistry programs aimed at minimizing residual intrinsic activity in peptidic UT receptor ligands. The compound's intrinsic activity of α = 0.21 at 37°C, compared to urantide's α = 0.80, demonstrates that the substitution of Orn⁸ (in urantide) with Dab⁸ and the Pen⁵-Cys⁷ constraint produce a significant reduction in G-protein coupling efficacy [2]. This structural insight directly informs the design of next-generation silent antagonists; UFP-803's sequence thus functions as both a reference standard and a scaffold for further optimization.

Variable Receptor Density Studies Requiring a Consistent Antagonist

When UT receptor expression levels are expected to vary—such as in primary cell cultures, tissues from disease models, or receptor knockdown experiments—UFP-803 offers more consistent antagonist behavior than urantide. In siRNA-mediated UT receptor knockdown experiments, UFP-803's residual [Ca²⁺]ᵢ elevation at 10⁻⁶ M was 134, 83, and 53 nM across decreasing receptor densities, while urantide produced 408, 191, and 131 nM respectively [4]. The lower absolute agonist signal and smaller dynamic range across receptor densities make UFP-803 a less variable tool for studies where receptor expression is not held constant.

Application
Selection Property
Validation Focus
Calcium signaling antagonist studies (22°C)
Near-silent antagonist profile at room temperature
No agonist response in U-II-evoked Ca²⁺ assays
In vivo UT system physiology
In vivo silent antagonist profile
No intrinsic effect on basal plasma extravasation
Medicinal chemistry SAR
Defined structural determinants of low intrinsic efficacy
Peptide scaffold with Pen5-Cys7 constraint & Dab8 substitution
Variable receptor density studies
Consistent low agonist signal across expression levels
Stable antagonist behavior in receptor knockdown models
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